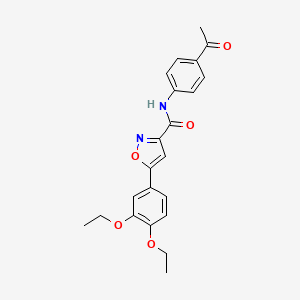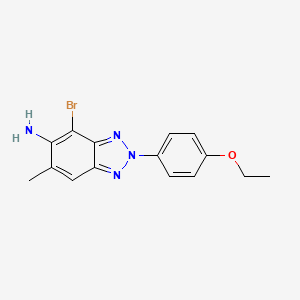![molecular formula C25H26O3S B11480736 4-[4-(benzyloxy)-3-methoxyphenyl]-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B11480736.png)
4-[4-(benzyloxy)-3-methoxyphenyl]-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Benzyloxy)-3-methoxyphenyl]-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene is a complex organic compound that belongs to the class of thienochromenes. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a hexahydrothieno[3,2-c]chromene core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-[4-(benzyloxy)-3-methoxyphenyl]-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene typically involves multiple steps. One common synthetic route includes the following steps:
Hydrogenation: The final step involves the hydrogenation of the thienochromene core to yield the hexahydrothieno[3,2-c]chromene structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
4-[4-(Benzyloxy)-3-methoxyphenyl]-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(Benzyloxy)-3-methoxyphenyl]-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)-3-methoxyphenyl]-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-[4-(Benzyloxy)-3-methoxyphenyl]-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene can be compared with other similar compounds, such as:
4-Benzyloxy-3-methoxyphenylacetic acid: This compound shares the benzyloxy and methoxyphenyl groups but lacks the thienochromene core.
4-Benzyloxy-3-methoxybenzaldehyde: Similar in structure but contains an aldehyde group instead of the thienochromene core.
Benzopyran derivatives: These compounds have a similar polycyclic structure but differ in the specific arrangement of rings and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26O3S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-(3-methoxy-4-phenylmethoxyphenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene |
InChI |
InChI=1S/C25H26O3S/c1-26-23-15-18(11-12-22(23)27-16-17-7-3-2-4-8-17)24-20-13-14-29-25(20)19-9-5-6-10-21(19)28-24/h2-4,7-8,11-15,19,21,24H,5-6,9-10,16H2,1H3 |
InChI Key |
HKUBQVLWDXNOTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C4CCCCC4O2)SC=C3)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Morpholin-4-ylsulfonyl)phenoxy]-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B11480654.png)

![ethyl 5-[(4,7-dimethoxy-6-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11480661.png)
![4-[(5-(2-Furyl)-4-phenyl-1,2,4-triazol-3-ylthio)methyl]hydroquinolin-2-one](/img/structure/B11480668.png)

![N-(4-ethoxyphenyl)-2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11480680.png)
![3-[5-(4-fluorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11480684.png)
![1-methyl-4-(4-methylphenyl)-6-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11480688.png)
![Ethyl (2-methoxy-4-{[(2-phenylquinolin-4-yl)carbonyl]amino}phenyl)carbamate](/img/structure/B11480697.png)

![2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11480705.png)
![7-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11480725.png)
![5-(1,3-benzodioxol-5-yl)-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11480732.png)
![1-(1,3-Benzodioxol-5-yl)-3-({4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}amino)propan-1-one](/img/structure/B11480738.png)
